N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide
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Overview
Description
N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a complex organic compound that features a diverse array of functional groups, including a cyano group, an indoline moiety, a piperidine ring, and an oxalamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives using catalytic hydrogenation or other reducing agents.
Introduction of the Piperidine Ring: The piperidine ring is often introduced via nucleophilic substitution reactions, where a suitable leaving group on a precursor molecule is replaced by a piperidine moiety.
Coupling with the Oxalamide Linkage: The oxalamide linkage is formed by reacting oxalyl chloride with amines. In this case, the reaction involves the coupling of 2-cyanophenylamine with the indoline-piperidine intermediate in the presence of oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indoline and piperidine rings, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: N-oxides of the indoline and piperidine rings.
Reduction: Amines derived from the reduction of the cyano group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to proteins or nucleic acids, making it a candidate for drug discovery and development.
Medicine
Medically, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, particularly those involving the central nervous system due to the presence of the indoline and piperidine rings.
Industry
In industry, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)ethyl)oxalamide: Lacks the piperidine ring, which may affect its binding properties and biological activity.
N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(morpholin-1-yl)ethyl)oxalamide: Contains a morpholine ring instead of a piperidine ring, which could influence its solubility and pharmacokinetics.
Uniqueness
N1-(2-cyanophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the indoline and piperidine rings, along with the cyano and oxalamide groups, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-29-14-11-19-15-18(9-10-22(19)29)23(30-12-5-2-6-13-30)17-27-24(31)25(32)28-21-8-4-3-7-20(21)16-26/h3-4,7-10,15,23H,2,5-6,11-14,17H2,1H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLLEWPFXXLCQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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